molecular formula C7H8BrNO2 B8266883 5-Bromo-6-methoxy-2-methylpyridin-3-ol

5-Bromo-6-methoxy-2-methylpyridin-3-ol

Cat. No.: B8266883
M. Wt: 218.05 g/mol
InChI Key: NMEQGDKBFLVULV-UHFFFAOYSA-N
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Description

5-Bromo-6-methoxy-2-methylpyridin-3-ol is a pyridine derivative with a hydroxyl (-OH) group at position 3, a methyl (-CH₃) group at position 2, a bromine atom at position 5, and a methoxy (-OCH₃) group at position 6. This substitution pattern creates a unique electronic and steric profile, making it a valuable intermediate in pharmaceutical and agrochemical synthesis.

Key structural features influencing reactivity:

  • Methoxy at position 6: Electron-donating group affecting ring electron density.
  • Hydroxyl at position 3: Facilitates hydrogen bonding and solubility.

Properties

IUPAC Name

5-bromo-6-methoxy-2-methylpyridin-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8BrNO2/c1-4-6(10)3-5(8)7(9-4)11-2/h3,10H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMEQGDKBFLVULV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=C(C=C1O)Br)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8BrNO2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.05 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural and Electronic Effects

  • Substituent Position 6 :

    • Methoxy (-OCH₃) in the target compound increases electron density at position 6, favoring nucleophilic attacks. In contrast, 5-Bromo-6-fluoropyridin-3-ol has a fluorine atom at position 6, which is electron-withdrawing, reducing reactivity at this site.
    • Replacement with methyl (-CH₃) in 5-Bromo-3-chloro-6-methylpyridin-2-ol introduces steric hindrance, limiting access to position 6.
  • Functional Group at Position 3: Hydroxyl (-OH) in the target compound enables hydrogen bonding, enhancing solubility. In 5-Bromo-6-methoxypyridin-3-amine , the amino (-NH₂) group increases basicity, altering interaction with biological targets.

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